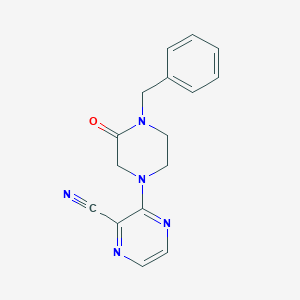
1-エチル-4-(3-(キノリン-2-イルオキシ)ピロリジン-1-カルボニル)ピペラジン-2,3-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione is a complex organic compound that features a quinoline moiety, a pyrrolidine ring, and a piperazine-2,3-dione structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
科学的研究の応用
1-Ethyl-4-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an inhibitor of specific enzymes or receptors.
Chemical Biology: Researchers use it to probe the structure-activity relationships of related compounds and to develop new derivatives with enhanced biological activity.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
準備方法
The synthesis of 1-Ethyl-4-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Synthesis of Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and aldehydes or ketones.
Coupling Reactions: The quinoline and pyrrolidine intermediates are coupled using reagents like carbodiimides to form the desired amide bond.
Formation of Piperazine-2,3-dione: This involves the cyclization of appropriate diamines with diacid chlorides under controlled conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.
化学反応の分析
1-Ethyl-4-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to quinoline N-oxides.
Reduction: Reduction of the carbonyl groups can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.
作用機序
The mechanism of action of 1-Ethyl-4-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA or inhibit topoisomerases, while the pyrrolidine and piperazine rings may enhance binding affinity and specificity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and cellular metabolism.
類似化合物との比較
Similar compounds include:
Quinoline Derivatives: Such as chloroquine and quinine, which are known for their antimalarial activity.
Pyrrolidine Derivatives: Like pyrrolidine-2,5-diones, which are studied for their potential as enzyme inhibitors.
Piperazine Derivatives: Such as piperazine-2,5-diones, which have applications in medicinal chemistry.
1-Ethyl-4-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione is unique due to its combination of these three moieties, which may confer distinct biological activities and therapeutic potential.
特性
IUPAC Name |
1-ethyl-4-(3-quinolin-2-yloxypyrrolidine-1-carbonyl)piperazine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-2-22-11-12-24(19(26)18(22)25)20(27)23-10-9-15(13-23)28-17-8-7-14-5-3-4-6-16(14)21-17/h3-8,15H,2,9-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWYRCFCSZAWJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-6-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2385435.png)
![2-[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2385437.png)


![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2385442.png)


![[(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate](/img/structure/B2385447.png)

![5-cyclopropyl-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2385449.png)

![5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2385453.png)
